Acid Red 87 potassium

Descripción general

Descripción

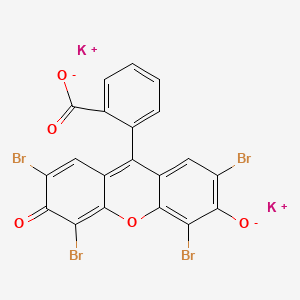

Acid Red 87 potassium: is a synthetic dye belonging to the azo dye family. It is commonly used in the textile, paper, and leather industries as a coloring agent. The compound has the molecular formula C20H6Br4K2O5 and is known for its vibrant red color. It is also utilized in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 87 potassium typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through filtration and recrystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Acid Red 87 potassium can undergo oxidation reactions, often resulting in the formation of quinonoid structures.

Reduction: The compound can be reduced to form amines, which can further react to form various derivatives.

Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are frequently used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: Acid Red 87 potassium is used as a pH indicator and in various analytical techniques to detect the presence of specific ions and compounds.

Biology: In biological research, this compound is used to stain tissues and cells, aiding in the visualization of cellular structures under a microscope.

Medicine: The compound is used in medical diagnostics to highlight specific tissues or cells, making it easier to identify abnormalities.

Industry: In addition to its use as a dye in textiles, paper, and leather, this compound is employed in the production of colored plastics and inks .

Mecanismo De Acción

The mechanism of action of Acid Red 87 potassium involves its ability to bind to specific substrates, altering their color. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. In biological systems, the dye can interact with cellular components, allowing for the visualization of structures and processes .

Comparación Con Compuestos Similares

- Acid Red 88

- Acid Red 1

- Acid Red 18

Comparison: While all these compounds belong to the azo dye family and share similar applications, Acid Red 87 potassium is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise colorimetric analysis .

Actividad Biológica

Acid Red 87 potassium (AR87K), a synthetic dye with the chemical formula , is primarily used in biological staining and food preservation. Its biological activity is of interest due to its potential effects on cellular components and its applications in various fields, including histology and microbiology.

- Molecular Formula :

- CAS Number : 56897-54-2

- Solubility : Soluble in water, making it suitable for various biological applications.

Biological Applications

1. Biological Staining

AR87K is widely utilized as a biological stain due to its affinity for certain cell components. This property enables it to selectively bind to proteins and nucleic acids, facilitating the visualization of cellular structures under a microscope. Its effectiveness as a stain is attributed to its ability to form complexes with cellular macromolecules, which enhances contrast in histological preparations .

2. Antimicrobial Activity

While AR87K is primarily recognized for its staining capabilities, some studies suggest it may exhibit antimicrobial properties. Organic acids, including certain dyes, have been explored for their potential to inhibit microbial growth. However, the specific antimicrobial efficacy of AR87K remains under-researched compared to other organic acids .

Case Studies and Experimental Evidence

- Staining Efficacy A study demonstrated that AR87K effectively stains various cell types, including bacteria and eukaryotic cells. The dye's binding affinity allows for clear differentiation between live and dead cells, making it valuable in microbiological assays.

- Toxicological Assessments Toxicity studies indicate that while AR87K is generally safe at low concentrations, higher doses can lead to cytotoxic effects in certain cell lines. This necessitates careful consideration of concentration levels when used in biological applications .

- Food Preservation AR87K has been investigated for its role as a food preservative due to its potential antimicrobial properties. Its application in food products aims to extend shelf life while ensuring safety against microbial contamination .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dipotassium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2K/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAPEKTGHKWRZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205422 | |

| Record name | Acid Red 87 potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56897-54-2 | |

| Record name | Acid Red 87 potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid Red 87 potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACID RED 87 POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16WM87OHGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.